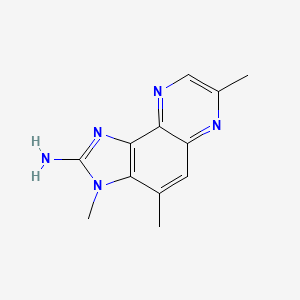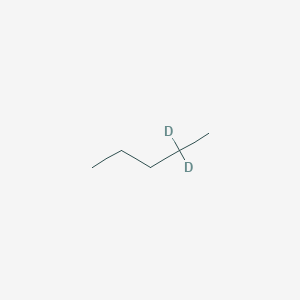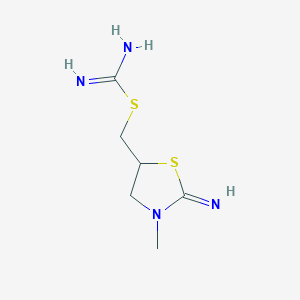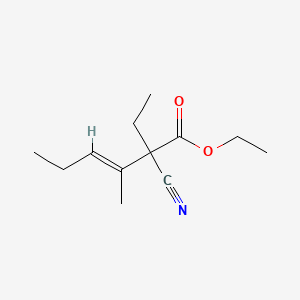
3-(trans-4-N-Pentylcyclohexyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trans-4-N-Pentylcyclohexyl)propionic acid is a chemical compound with the molecular formula C14H26O2. It is also known by its systematic name, cyclohexanepropanoic acid, 4-pentyl-, trans-. This compound is characterized by a cyclohexane ring substituted with a pentyl group and a propionic acid moiety. It is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trans-4-N-Pentylcyclohexyl)propionic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the pentyl group: This step involves the alkylation of the cyclohexane ring with a pentyl halide under basic conditions.
Attachment of the propionic acid moiety: This can be done through a Friedel-Crafts acylation reaction, where the cyclohexane ring is acylated with propionic acid chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(trans-4-N-Pentylcyclohexyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
3-(trans-4-N-Pentylcyclohexyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Medicine: Research into its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: It is used in the development of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 3-(trans-4-N-Pentylcyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in lipid metabolism, such as cyclooxygenases.
Pathways Involved: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropanoic acid, 4-pentyl-, cis-: Similar structure but different stereochemistry.
Cyclohexanepropanoic acid, 4-butyl-, trans-: Similar structure but with a butyl group instead of a pentyl group.
Cyclohexanepropanoic acid, 4-pentyl-, trans-: Similar structure but with different functional groups.
Uniqueness
3-(trans-4-N-Pentylcyclohexyl)propionic acid is unique due to its specific combination of a cyclohexane ring, a pentyl group, and a propionic acid moiety. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-(4-pentylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
InChI Key |
CWOFWNKARJIFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)



![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)


![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
